Benzo[b]thiophene-2,3-diol
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Overview
Description
Benzo[b]thiophene-2,3-diol is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-2,3-diol can be synthesized through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile . The process typically involves two steps: coupling and decyanation. The coupling reaction between 2-chlorobenzaldehyde and methanethiol substituted with an electron-withdrawing group yields 2-cyanobenzo[b]thiophene. The decyanation step then converts this intermediate to this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Benzo[b]thiophene-2,3-diol has garnered significant interest in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs such as raloxifene and zileuton.
Industry: This compound is utilized in the manufacturing of dyes and organic semiconductors.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound undergoes [4 + 2] cycloaddition with alkenes, forming dioxanes . This reaction is facilitated by the presence of electron-rich and electron-deficient alkenes, which add at the carbonyl groups of the compound.
Comparison with Similar Compounds
Benzo[b]thiophene-2,3-diol can be compared with other similar compounds such as:
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene-2-carboxylic acid: A derivative of benzothiophene with a carboxyl group at the 2-position.
Properties
CAS No. |
191031-02-4 |
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Molecular Formula |
C8H6O2S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-benzothiophene-2,3-diol |
InChI |
InChI=1S/C8H6O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |
InChI Key |
NAIWWWQDHYGJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)O |
Origin of Product |
United States |
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